molecular formula C10H14N2 B1308311 2-(Pyrrolidin-2-ylmethyl)pyridine CAS No. 524674-44-0

2-(Pyrrolidin-2-ylmethyl)pyridine

Cat. No. B1308311
M. Wt: 162.23 g/mol
InChI Key: HAPUOOBIEAPWAZ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-ylmethyl)pyridine is a compound that features a pyridine ring, which is a basic heteroaromatic nitrogen compound, and a pyrrolidine ring, which is a five-membered saturated heterocycle. These structural motifs are commonly found in various chemical entities that are of interest in medicinal chemistry, materials science, and catalysis.

Synthesis Analysis

The synthesis of related pyridine and pyrrolidine derivatives has been explored in several studies. For instance, the synthesis of bis(pyrrol-2-yl)pyridines has been achieved through a one-pot procedure involving the treatment of oximes with acetylene under pressure, demonstrating the versatility of this approach for creating diverse dipyrrole-pyridine assemblies . Additionally, novel optically active 2-(pyrazol-1-yl)pyridines have been prepared using resolved O-methyl ether of atrolactic acid, indicating the potential for creating chiral centers adjacent to the pyridine ring . These methods could potentially be adapted for the synthesis of 2-(Pyrrolidin-2-ylmethyl)pyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite diverse. For example, the crystal structure of a 4·DMSO complex with bifurcated NH···O···HN bonding has been isolated, providing insights into the stability of different conformations and the internal rotation dynamics of pyrrole rings in such compounds . This information could be relevant when considering the molecular structure of 2-(Pyrrolidin-2-ylmethyl)pyridine, as the presence of the pyrrolidine ring could influence the overall conformation and stability of the molecule.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrrolidine derivatives can be influenced by their molecular structure. For example, the electron-donating properties of pyrrolidine can affect the acidity and basicity of the pyridine ring. The stability of these compounds in various forms, such as conducting polymers, has been studied, with some polymers being stable in the electrically conducting form due to low oxidation potentials . Additionally, the protecting group properties of 2-(pyridin-2-yl)ethanol for carboxylic acids have been explored, showing stability under certain conditions and selective cleavage under others . These studies provide a foundation for understanding the physical and chemical properties of 2-(Pyrrolidin-2-ylmethyl)pyridine.

Scientific Research Applications

Pyrrolidines Synthesis

  • Pyrrolidines, a class of organic compounds that include 2-(Pyrrolidin-2-ylmethyl)pyridine, are pivotal in various biological and industrial applications, such as medicines and agrochemicals. A study conducted by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting their potential in modern science (Żmigrodzka et al., 2022).

Organocatalysis

  • (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, derivatives of pyrrolidines, have been synthesized and found to be effective recyclable catalysts in enantioselective Michael additions, as reported by Yacob et al. (2008). This showcases their role in facilitating specific types of chemical reactions (Yacob et al., 2008).

Catalysis in Metal Complexes

  • Pyrrolidine derivatives, including 2-(Pyrrolidin-2-ylmethyl)pyridine, are used in synthesizing metal complexes that act as catalysts in various reactions. Debono et al. (2007) researched such complexes, noting their efficacy in hydrogenation, hydrosilylation, and C-C cross-coupling reactions (Debono et al., 2007).

Photocatalytic Water Reduction

  • Complexes with ligands including pyrrolidine-based structures have been investigated for their photocatalytic water reduction capabilities. Bachmann et al. (2013) reported that such complexes, when activated, can exhibit catalytic activity in the presence of certain electron donors and photosensitizers (Bachmann et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, “2-(Pyrrolidin-2-yl)pyrimidine hydrochloride”, indicates that it is acutely toxic and a skin sensitizer. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

While specific future directions for “2-(Pyrrolidin-2-ylmethyl)pyridine” are not detailed in the available literature, there is ongoing interest in the development of new pyrrolidine compounds with different biological profiles . This includes the design of novel heterocyclic compounds with potential biological activities .

properties

IUPAC Name

2-(pyrrolidin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-2,4,6,10,12H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPUOOBIEAPWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303112
Record name 2-(2-Pyrrolidinylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-2-ylmethyl)pyridine

CAS RN

524674-44-0
Record name 2-(2-Pyrrolidinylmethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524674-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Pyrrolidinylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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